1,3,7-Octatrien-5-yne

Description

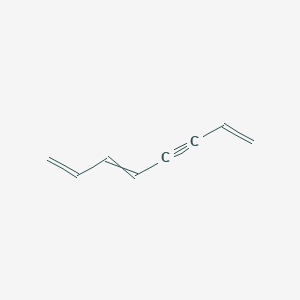

The compound 1,3,7-Octatrien-5-yne is a member of the conjugated ene-yne family, characterized by a linear carbon chain with alternating double and triple bonds. Its molecular formula is C₈H₈. The structure of this compound, with its system of conjugated π-bonds, gives rise to unique chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ | nist.gov |

| Molecular Weight | 104.15 g/mol | |

| CAS Registry Number | 16607-77-5 | nist.gov |

| Boiling Point (predicted) | 388.96 K (115.8°C) | |

| Enthalpy of Vaporization | 35.1 kJ/mol at 328 K | nist.gov |

| LogP (octanol/water) | 1.918 | |

| Standard Enthalpy of Formation (gas, 298 K) | 431.93 kJ/mol (estimated) | |

| Standard Gibbs Free Energy of Formation (gas, 298 K) | 475.18 kJ/mol (estimated) |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

CAS No. |

16607-77-5 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

octa-1,3,7-trien-5-yne |

InChI |

InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3-5,7H,1-2H2 |

InChI Key |

DYQVQSUVEDCHDD-UHFFFAOYSA-N |

SMILES |

C=CC=CC#CC=C |

Canonical SMILES |

C=CC=CC#CC=C |

Synonyms |

1,3,7-Octatrien-5-yne |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3,7 Octatrien 5 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3,7-octatrien-5-yne. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and chemical environment of the atoms within this conjugated triene-yne system.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl and terminal alkyne protons. The chemical shifts and coupling constants of these protons are indicative of the conjugated π-system. Generally, protons on sp² hybridized carbons in alkenes appear in the range of 4.5-7.5 ppm, while the terminal alkyne proton is typically found in a more shielded region, around 2-3 ppm. The coupling between adjacent vinyl protons provides information about the stereochemistry (cis or trans) of the double bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. The carbon atoms of the alkene and alkyne functionalities resonate at characteristic chemical shifts. Alkene carbons typically appear in the region of 100-150 ppm, while alkyne carbons are found between 65-90 ppm. bhu.ac.in The specific chemical shifts are influenced by the degree of conjugation and the substitution pattern. For instance, in but-3-en-2-one, the C=C carbons appear at 129 and 137 ppm, while the C=O carbon is at nearly 200 ppm. libretexts.org The distinct chemical shifts for each carbon in this compound would confirm the presence of the triene-yne structure.

A detailed analysis of the ¹H and ¹³C NMR data, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can definitively assign all proton and carbon signals, solidifying the structural assignment of this compound. bhu.ac.in

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characterization of Alkene and Alkyne Stretches

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the alkene (C=C) and alkyne (C≡C) bonds. The C≡C triple bond stretch typically gives rise to a sharp, weak to medium intensity band in the region of 2100-2260 cm⁻¹. ucsb.edulibretexts.org The C=C double bond stretches appear in the 1600-1680 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com The presence of conjugation can influence the exact position and intensity of these bands. Additionally, C-H stretching vibrations for sp² carbons (alkenes) are found above 3000 cm⁻¹, while those for sp³ carbons are below 3000 cm⁻¹. spectroscopyonline.com The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of non-polar or weakly polar bonds, making it an excellent tool for studying the carbon backbone of conjugated systems like this compound. beilstein-journals.org The C≡C and C=C stretching vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. libretexts.org The most prominent feature in the Raman spectra of polyynes is the "effective conjugation coordinate" (ECC) mode, which is a collective vibration of the C-C and C≡C bonds in the sp-hybridized chain and appears in the 1800–2300 cm⁻¹ region. nih.govpolimi.it

Quantitative Raman Spectroscopic Analysis for Electronic Properties

Quantitative Raman spectroscopy can be employed to probe the electronic properties of conjugated systems. The intensity of Raman bands can be related to the polarizability of the molecule, which in turn is influenced by the extent of π-electron delocalization. acs.org For polyynes, the intensity of the ECC mode is particularly sensitive to the conjugation length. polimi.it By analyzing the Raman intensities, it is possible to gain insights into the electronic structure and even predict nonlinear optical properties. acs.org This technique allows for the experimental determination of molecular hyperpolarizabilities, providing a quantitative measure of the electronic response of the molecule to an applied electric field. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Length Assessment

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org

In conjugated systems, these transitions are typically π → π* transitions. The wavelength of maximum absorption (λmax) is directly related to the energy gap between the HOMO and LUMO. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift to longer wavelengths. libretexts.orglibretexts.org For example, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org The λmax for this compound would therefore provide a measure of its effective conjugation length. The presence of both double and triple bonds in conjugation will influence the specific energy levels and the resulting UV-Vis spectrum.

Mass Spectrometry (MS and GC-MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 104.15 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula (C₈H₈).

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.orgscielo.br This technique is particularly well-suited for the analysis of volatile compounds like polyacetylenes. nih.gov GC-MS can be used to confirm the purity of a sample of this compound by separating it from any impurities before mass analysis. nih.govscispace.com The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography of this compound Analogs for Solid-State Molecular Geometry

While obtaining a single crystal of this compound itself for X-ray crystallography may be challenging, the analysis of its analogs provides invaluable information about the solid-state molecular geometry of such enyne systems. nih.gov X-ray crystallography determines the precise arrangement of atoms in a crystal lattice, revealing bond lengths, bond angles, and torsional angles.

Analysis of Conjugation and Bond Length Alternation in Triene-yne Systems

The electronic structure of this compound is characterized by an extended π-system, arising from the overlap of p-orbitals across the three double bonds and one triple bond. This conjugation is fundamental to its chemical properties and spectroscopic characteristics. The interplay between the triene and the yne functionalities introduces unique features to the molecule's geometry, particularly concerning the pattern of bond lengths along the carbon backbone.

In an idealized, fully delocalized π-system, one might expect a uniform bond order and length between adjacent carbon atoms. However, in linear polyenes and related conjugated systems, a phenomenon known as bond length alternation (BLA) is observed. This alternation, characterized by a repeating pattern of shorter (more double-bond-like) and longer (more single-bond-like) carbon-carbon bonds, is a critical indicator of the extent of π-electron delocalization.

Detailed research into conjugated enyne systems reveals that the presence of the carbon-carbon triple bond significantly influences the electronic distribution and geometry of the adjacent single and double bonds. Computational studies on similar conjugated structures have shown that the C-C single bonds flanking the alkyne are typically shorter than a standard sp²-sp² single bond, indicating a degree of π-delocalization extending from the triple bond. nih.govtandfonline.com Conversely, the double bonds within the triene portion of the molecule may exhibit slight elongation compared to an isolated C=C double bond, though they retain significant double-bond character.

The degree of BLA is a key parameter in understanding the electronic properties of such molecules. In highly conjugated systems, the difference between the lengths of adjacent single and double bonds is diminished. The specific pattern of BLA in this compound is crucial for determining its reactivity, particularly in cycloaddition reactions where the diene moieties are involved.

Detailed Research Findings

Studies on various conjugated polyenynes have established that the sequence of double and triple bonds has a profound impact on the material's optoelectronic properties. ibs.re.kr The introduction of an alkyne into a polyene chain disrupts the simple alternation of single and double bonds, creating a unique electronic landscape. Computational models, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the geometries of such molecules. nih.govibs.re.kr These models consistently predict a distinct pattern of bond lengths, reflecting the partial delocalization of π-electrons across the entire conjugated system.

For a molecule like this compound, the bond lengths are expected to deviate from standard values for isolated single, double, and triple bonds. The table below presents a hypothetical, yet theoretically grounded, set of bond lengths for this compound, derived from general principles and data from analogous conjugated systems.

Table 1: Predicted Bond Lengths in this compound

| Bond | Hybridization | Expected Bond Length (Å) | Notes |

| C1-C2 | sp²-sp² | ~1.34 | Typical C=C double bond |

| C2-C3 | sp²-sp² | ~1.46 | Lengthened single bond due to conjugation |

| C3-C4 | sp²-sp² | ~1.35 | Double bond influenced by adjacent alkyne |

| C4-C5 | sp²-sp | ~1.43 | Single bond between sp² and sp carbons |

| C5-C6 | sp-sp | ~1.21 | Typical C≡C triple bond |

| C6-C7 | sp-sp² | ~1.43 | Single bond between sp and sp² carbons |

| C7-C8 | sp²-sp² | ~1.34 | Terminal C=C double bond |

These values are illustrative and based on data from related conjugated systems. Actual experimental values may vary.

The analysis of such bond length patterns is crucial for understanding the molecule's behavior. For instance, the degree of conjugation directly affects the HOMO-LUMO gap, which in turn dictates the wavelength of maximum absorption in UV-Vis spectroscopy. researchgate.net A more delocalized system with less pronounced BLA will generally have a smaller HOMO-LUMO gap and absorb at longer wavelengths.

Reactivity and Mechanistic Pathways of 1,3,7 Octatrien 5 Yne

Cycloaddition Reactions Involving the Conjugated Diene and Alkyne Moieties

The conjugated system of 1,3,7-octatrien-5-yne and related enynes allows them to participate in various cycloaddition reactions. The diene component can undergo [4+2] cycloadditions (Diels-Alder reactions), while the alkyne can participate in reactions such as [2+2+2] cycloadditions.

Palladium-catalyzed [4+2] cross-benzannulation reactions of conjugated enynes with diynes and triynes have been shown to proceed with high regioselectivity, yielding a variety of substituted benzene (B151609) derivatives. researchgate.net For instance, the reaction of a conjugated enyne with a diyne in the presence of a Pd(0) catalyst can lead to the formation of 1,2,4-trisubstituted or 1,2,3-trisubstituted benzenes in moderate to quantitative yields. researchgate.net The mechanism of these reactions is believed to involve the formation of a palladacycle intermediate, followed by reductive elimination to afford the aromatic product.

Furthermore, the enyne moiety can be involved in intramolecular cyclization reactions. For example, Ru(II)-catalyzed gem-hydrogenation of 1,3-enynes can lead to the formation of five-membered carbocycles or heterocycles, with the selectivity being influenced by substituents on the enyne. rsc.org

Polymerization Studies of this compound and Related Conjugated Systems

Conjugated enynes, including this compound, are valuable monomers for the synthesis of π-conjugated polymers. These polymers possess unique electronic and optical properties, making them suitable for applications in advanced materials. acs.orgnih.gov

Mechanisms of Polymerization Initiation

The polymerization of conjugated enynes can be initiated through various mechanisms, including anionic polymerization. For instance, the anionic polymerization of 4-phenyl-1-buten-3-yne, a derivative of this compound, has been studied and shown to proceed in a living manner. acs.org This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. The initiation typically involves the use of an organometallic initiator, such as butyllithium, which adds to the conjugated system, generating a propagating anionic species.

Formation of Polymeric Materials (e.g., Cuprene)

The polymerization of acetylene (B1199291) and its derivatives can lead to the formation of a polymeric material known as cuprene. researchgate.net While not directly formed from this compound, the study of cuprene formation provides insights into the polymerization of highly unsaturated hydrocarbons. Cuprene is a cross-linked polymer of acetylene, and its formation is thought to involve the initial polymerization of acetylene to linear polyenes, followed by secondary polymerization and cross-linking of these polyene intermediates. researchgate.netcdnsciencepub.com The process can be catalyzed by copper or its oxides at elevated temperatures. cdnsciencepub.comacs.org Electron microscopy studies have revealed that cuprene can have different microphysical structures, such as hollow fibers or round particles, depending on the preparation method. aip.org

Alkyne-Specific Transformations of this compound (e.g., Hydrogenation)

The alkyne functionality in this compound can undergo specific transformations, with hydrogenation being a prominent example. The selective hydrogenation of the triple bond in the presence of the diene is a key challenge and an area of active research.

Various catalytic systems have been developed for the selective hydrogenation of enynes. For example, rhodium-catalyzed hydrogenation of 1,3-enynes in the presence of an iminoacetate (B1260909) can lead to reductive coupling products. nih.gov Wilkinson's catalyst can be used for the regioselective reduction of the diene moiety in the resulting α-amino acid esters. nih.gov Furthermore, iridium-based catalysts have been employed for the asymmetric hydrogenation of β-alkynyl α,β-unsaturated ketones, yielding chiral alcohols with high enantioselectivity. rsc.org The stereoselective hydrogenation of alkynes, enynes, and dienes can also be achieved using catalysts supported on materials like montmorillonite. acs.org

A unique transformation is the catalytic gem-hydrogenation of internal alkynes, where both hydrogen atoms add to the same carbon of the triple bond, forming a metal carbene intermediate. nih.gov This reactivity has been demonstrated with ruthenium catalysts and opens up new pathways for the functionalization of enynes. rsc.orgnih.gov

Dimerization Mechanisms of Precursors Leading to this compound

This compound can be formed through the dimerization of vinylacetylene (1-buten-3-yne). researchgate.net This reaction can be catalyzed by transition metal complexes, such as those of palladium. When vinylacetylene is treated with acetic acid in the presence of a Pd(OAc)₂ catalyst, the head-to-head dimerization product, this compound, is produced almost exclusively. researchgate.net The mechanism for this dimerization is a subject of discussion. Additionally, the direct dimetallation of vinylacetylene at the 2- and 4-positions can be achieved using a butyllithium-potassium tert-butoxide reagent, which could be a step towards dimerization or further functionalization. researchgate.net

Substituent Effects on Reaction Pathways and Electronic Delocalization in Octatrien-5-yne Derivatives

Substituents can have a profound impact on the reactivity, selectivity, and electronic properties of this compound and its derivatives.

In cross-metathesis reactions of conjugated enynes, substituents play a crucial role in determining the Z/E selectivity of the resulting products. acs.orgacs.org Steric hindrance between substituents on the enyne and the catalyst ligand, as well as chelation effects of functional groups, can influence the stereochemical outcome. acs.orgacs.org For instance, in Ru-catalyzed cross-metathesis, bulky substituents on the enyne can lead to a high preference for the Z-isomer. acs.org

The electronic nature of substituents also affects the reaction pathways. In the cyclization of phosphinyl-conjugated enynes, the electronic effect of substituents on the alkyne can regulate the course of the reaction, leading to the formation of different cyclic products. mdpi.com Similarly, in reactions of β-CF₃-1,3-enynes, the electronic properties of aryl substituents on the alkyne moiety determine whether the product is a functionalized gem-difluoro-1,3-conjugated enyne or a 4-trifluoromethyl pyrrolidine. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electron density of the conjugated system, leading to distinct reactivity. mdpi.com

The presence of substituents also influences the living anionic polymerization of conjugated enyne derivatives, affecting the stability of the propagating species and the microstructure of the resulting polymer. acs.org

Theoretical and Computational Investigations on 1,3,7 Octatrien 5 Yne and Polyene/polyyne Analogs

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic structure of 1,3,7-octatrien-5-yne, characterized by its π-conjugated system, is a key determinant of its chemical and physical properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for analyzing its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is crucial for understanding the molecule's electronic transitions and reactivity.

For polyynes and polyenynes, a general trend observed is that the HOMO-LUMO gap decreases as the length of the conjugated system increases. nih.gov This is due to the greater delocalization of π-electrons, which raises the energy of the HOMO and lowers the energy of the LUMO. For instance, UV-vis spectroscopy of a series of triisopropylsilyl end-capped polyynes showed a consistent lowering of the HOMO-LUMO gap as the number of acetylene (B1199291) units increased. nih.gov This relationship can be described by a power-law, E(g) ≈ n^(-0.379), where 'n' is the number of acetylene units. nih.gov For carbyne, an ideal infinite polyyne, the extrapolated HOMO-LUMO gap is estimated to be around 2.56 eV. researchgate.net

In the case of this compound, the presence of both double and triple bonds in a cross-conjugated arrangement introduces complexities to its electronic structure compared to linear polyenes or polyynes. researchgate.net Computational studies on similar cross-conjugated systems have revealed a notable inhibition of delocalization compared to their linear counterparts. researchgate.net This can lead to a less pronounced decrease in the HOMO-LUMO gap with increasing size than what is observed in linear systems.

| System | Number of Acetylene Units (n) | Experimental HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|

| trans-Polyacetylene (E-PA) | Approaching infinity | ~1.4 | Extrapolated from oligomers |

| cis-Polyacetylene (Z-PA) | Approaching infinity | ~2.01 | DFT (B3LYP1/def2-TZVP) |

| Triisopropylsilyl-capped Polyynes | 2-10 | Decreases with n | UV-vis Spectroscopy |

| Carbyne (ideal polyyne) | Infinity | ~2.56 | Extrapolated |

Quantum Chemical Studies of Conjugation, Aromaticity, and Delocalization

Quantum chemical studies are instrumental in quantifying the extent of electron delocalization, a defining feature of conjugated systems like this compound. Electron delocalization is the phenomenon where electrons in π-orbitals are not confined to a single atom or bond but are spread over multiple adjacent atoms. This delocalization contributes to the stability and unique reactivity of these molecules. nih.gov

In linear polyynes, the π-electron system provides nearly cylindrical electronic delocalization along the conjugated backbone. aps.org However, in cross-conjugated systems such as this compound, the delocalization pathways are more complex. Valence Bond (VB) calculations on related dendralene models have shown that delocalization along the main carbon-carbon backbone can be significantly inhibited, making the molecule behave more like a set of isolated butadiene units. researchgate.net

Aromaticity, a concept typically associated with cyclic systems, can also be discussed in the context of delocalization in these linear systems. nih.govarxiv.org While not aromatic in the traditional sense, the stability gained from π-electron delocalization is a related concept. nih.gov Computational methods can quantify this delocalization and its energetic consequences. nih.gov For polycyclic aromatic compounds, where the simple Hückel rule does not apply, the concept of "conjugated circuits" helps to understand the stabilizing effects of electron delocalization. nih.gov

Prediction and Elucidation of Nonlinear Optical (NLO) Properties

The extensive π-electron systems in polyynes and polyenynes make them promising candidates for nonlinear optical (NLO) materials. acs.orgnih.gov These materials have applications in technologies like optical switching and frequency conversion. Computational methods are crucial for predicting and understanding the NLO properties of these molecules. scispace.com

The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Molecules with large, delocalized π-electron systems are generally expected to exhibit significant NLO effects. researchgate.net Theoretical studies have shown that the NLO properties of polyenynes are generally intermediate between those of polyenes and polyynes. researchgate.net

The third-order NLO response is quantified by the molecular second hyperpolarizability (γ). nih.gov Computational studies using methods like the finite field MNDO method have been employed to calculate γ values for polyenyne oligomers. scispace.com

Experimental and theoretical studies on a series of conjugated polyynes have revealed a power-law relationship between γ and the number of acetylene units (n), with γ increasing as a function of length. nih.gov Surprisingly, the exponent in this power-law relationship was found to be larger than theoretically predicted for polyynes and higher than what is observed for polyenes and polyenynes. nih.govnih.gov For triisopropylsilyl end-capped polyynes, the relationship was determined to be γ ≈ n^(4.28±0.13). nih.gov This indicates that polyynes are particularly effective one-dimensional conjugated systems for achieving high NLO responses. nih.govacs.org

| Polymer Series | Power-Law Relationship (γ vs n) | Reference |

|---|---|---|

| Triisopropylsilyl end-capped polyynes | γ ≈ n^(4.28±0.13) | nih.gov |

| Phenyl end-capped polyynes | γ ≈ n^(3.8±0.1) | spiedigitallibrary.org |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of enediyne compounds, a class to which this compound belongs. smu.edu A key reaction of enediynes is the Bergman cyclization, a thermal or photochemically induced reaction that produces a highly reactive p-benzyne biradical. smu.edunih.gov This reaction is of significant interest due to its role in the mode of action of some natural anticancer agents. nih.govresearchgate.net

Density functional theory (DFT) is widely used to map the potential energy surfaces of these reactions, locating reactants, products, and transition states. nih.gov The accuracy of these calculations is critical, as the Bergman cyclization can be challenging to model due to the multiconfigurational nature of the diradical species. nih.gov Computational studies have been instrumental in understanding the factors that control the cyclization, such as the distance between the alkyne termini. rsc.org It has been proposed that an internuclear distance between 3.20 and 3.31 Å is critical for reactivity at ambient temperatures. nih.gov

The investigation of these reaction pathways has not only provided insights for experimentalists but has also driven the development of new computational methodologies for accurately describing biradicals. smu.edu

Analysis of Substituent Effects on Molecular Geometry and Electronic Properties

The introduction of substituents onto the backbone of this compound or its analogs can significantly alter their molecular geometry and electronic properties. nih.govnih.gov Computational studies allow for a systematic analysis of these substituent effects. nih.govnih.govacs.org

Substituents can be broadly classified as electron-donating or electron-withdrawing. These groups can influence the electron density distribution within the π-system, thereby affecting the HOMO-LUMO gap, NLO properties, and reactivity. acs.org For example, in a study of Y–R–X systems (where Y is a reaction site, R is a polyene or polyyne spacer, and X is a substituent), it was found that the strength of the substituent effect and its inductive and resonance components decay with increasing spacer length. nih.govnih.gov The rate of this decay depends on the nature of the spacer and the reaction site. nih.govnih.gov

In polyyne systems, it has been observed that inductive effects tend to decay faster than in polyenes. acs.org Furthermore, the combination of electron-donating and electron-withdrawing groups can lead to stronger cooperative effects on the electronic properties compared to having two substituents with similar electronic properties. acs.org These findings are crucial for the rational design of polyyne-based materials with tailored optical and electronic properties. acs.org

Theoretical Framing of Polyynes as One-Dimensional Conjugated Systems and Carbyne Models

Polyynes, with their linear chains of sp-hybridized carbon atoms, are considered ideal models for one-dimensional conjugated systems. researchgate.netnih.govacs.orgrsc.orgbohrium.com This makes them valuable for studying fundamental concepts of electron transport and conjugation in one dimension. aps.org Their relatively simple, repeating structure of alternating single and triple bonds allows for systematic theoretical and experimental investigations of how properties evolve with chain length. acs.org

Furthermore, polyynes serve as finite molecular models for carbyne, a hypothetical one-dimensional allotrope of carbon. researchgate.netnih.govacs.org By synthesizing and studying series of polyynes of increasing length, researchers can extrapolate their properties to predict those of the infinite carbyne chain. acs.orgacs.org Spectroscopic analyses of long polyynes have provided estimates for the HOMO-LUMO gap of carbyne. researchgate.net These studies are essential for understanding the potential properties of this elusive carbon allotrope, which is of great interest for its predicted exceptional mechanical and electronic properties. researchgate.netnih.gov The combined linear and nonlinear optical results from studies on polyynes confirm their utility as model 1-D conjugated systems. nih.govacs.org

Natural Occurrence and Biosynthetic Considerations of 1,3,7 Octatrien 5 Yne

Identification in Plant Extracts and Essential Oils

1,3,7-Octatrien-5-yne has been identified as a volatile component in the essential oils of several plant species. Its presence contributes to the complex chemical profile of these oils, which are mixtures of various secondary metabolites.

Recent research has highlighted the presence of polyacetylenes in the roots of Codonopsis pilosula (Franch.) Nannf., a plant widely used in traditional medicine. A 2025 study led to the extraction and characterization of a new polyacetylene named codonopsisylene, alongside two other known polyacetylenes from this plant. nih.gov While this compound was not specifically identified in this study, the confirmed presence of other polyacetylenes in Codonopsis pilosula suggests that this plant is a source of diverse acetylenic compounds. nih.gov The family Campanulaceae, to which Codonopsis belongs, is known to produce polyacetylenes. For instance, polyacetylenes have also been isolated from the roots of Codonopsis lanceolata. nih.govnih.gov

Beyond the Codonopsis genus, this compound has been reported as a constituent of the essential oils from other botanicals. For example, it has been identified in the essential oil of Eucalyptus citriodora leaf extract.

The cuticular wax of plants forms a protective layer against various environmental stresses. A study on the composition of cuticular wax in Achnatherum inebrians, a species of grass, identified this compound as one of the hydrocarbon components. nih.gov The carbon chain lengths of the hydrocarbons in this plant's wax ranged from C8 to C27, with this compound being an example of a shorter-chain hydrocarbon present. nih.gov The composition of cuticular waxes can be influenced by factors such as the plant's developmental stage and environmental conditions.

Exploration of Putative Biosynthetic Pathways for Triene-yne Structures

The biosynthesis of polyacetylenes, including triene-yne structures like this compound, is believed to originate from fatty acid metabolism. nih.govlth.seresearchgate.net The proposed pathways involve a series of desaturation and modification steps.

The primary precursor for many C18 polyacetylenes is oleic acid. lth.se The biosynthetic sequence generally begins with the conversion of a double bond in a fatty acid, such as the Δ12 double bond of linoleic acid, into a triple bond to form crepenynic acid. mdpi.com This crucial step is catalyzed by a class of enzymes known as acetylenases. researchgate.net

Further desaturation steps, carried out by desaturases and additional acetylenases, can then introduce more double and triple bonds into the fatty acid chain. mdpi.com This leads to the formation of a diverse array of polyacetylenic structures. The carbon chain can also be shortened, often through β-oxidation, to produce polyacetylenes of varying lengths. lth.se

For instance, in the biosynthesis of falcarinol-type polyacetylenes found in the Apiaceae family, oleic acid is dehydrogenated to crepenynic acid, which is then transformed into C17-acetylenes. lth.se Subsequent oxidation and dehydrogenation reactions lead to the final products. lth.se While the specific pathway to this compound has not been fully elucidated, it is hypothesized to follow a similar pattern of desaturation and chain modification from a fatty acid precursor. The enzymes responsible for these transformations are often Δ12 oleic acid desaturase (FAD2)-type enzymes. plantae.org

Context within Naturally Occurring Polyacetylenes and Polyenes

This compound is a member of the large and structurally diverse class of naturally occurring polyacetylenes. Over 2,000 different polyacetylenes have been identified from natural sources, with a significant number found in the plant kingdom. nih.gov These compounds are particularly abundant in certain plant families, most notably the Asteraceae (sunflower family), Apiaceae (carrot family), and Araliaceae (ginseng family). mdpi.com

Polyacetylenes exhibit a wide range of biological activities and are often involved in plant defense mechanisms against pathogens and herbivores. lth.seplantae.org Their structures can vary considerably, from simple linear chains to complex cyclic and aromatic derivatives. The degree of unsaturation, the length of the carbon chain, and the presence of various functional groups all contribute to this diversity.

The biosynthesis of these compounds from common fatty acid precursors provides a unifying theme to their structural variety. researchgate.net The enzymatic machinery that introduces triple and additional double bonds allows for the generation of a vast array of compounds from a limited set of starting molecules. This compound, with its conjugated system of three double bonds and one triple bond, represents a specific structural motif within this broad class of natural products.

Degradation Pathways and Stability Studies of 1,3,7 Octatrien 5 Yne

Thermal Degradation and Decomposition Mechanisms

The thermal stability of 1,3,7-octatrien-5-yne is intrinsically linked to its conjugated system of three double bonds and one triple bond. This extensive conjugation allows for electron delocalization, which can enhance reactivity. While specific, detailed studies on the thermal degradation mechanisms of isolated this compound are not extensively documented in the provided search results, its formation as a dimerization product during transition metal-catalyzed reactions of 1-buten-3-yne (B1197963) provides insight into its behavior at elevated temperatures. For instance, using a Pd(OAc)2 catalyst, 1-buten-3-yne dimerizes to form this compound almost exclusively. researchgate.net

The decomposition of such polyunsaturated compounds typically involves complex reactions such as intramolecular cyclization, fragmentation, and polymerization. The presence of both alkene and alkyne functionalities allows for a variety of potential thermal rearrangement pathways. The high reactivity of the conjugated ene-yne system suggests that under thermal stress, the molecule is prone to undergo reactions that lead to more stable aromatic or polymeric structures.

Polymerization as a Chemical Stability Challenge

A significant challenge to the chemical stability of this compound is its propensity to polymerize. The high degree of unsaturation and the conjugated nature of the molecule make it a prime candidate for polymerization reactions. This reactivity is contrasted with related cyclic compounds like 1,3,5,7-cyclooctatetraene (COT), which, despite being thermally unstable due to anti-aromaticity, is less reactive toward polymerization compared to the linear this compound.

The polymerization can be initiated by heat, light, or catalysts and can proceed via various mechanisms, including free-radical or coordination polymerization. The resulting polymers would likely be complex, cross-linked materials due to the multiple reactive sites in the monomer. This tendency to polymerize means that storage and handling of this compound require careful control of conditions to prevent the formation of undesirable polymeric byproducts. Studies on the free radical polymerization of other monomers with vinyl esters have been conducted to create copolymers, indicating a general pathway that similar unsaturated compounds can undergo. researchgate.net

Identification of Degradation Products using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of complex organic materials and polymers that are not amenable to direct analysis by conventional GC-MS. csic.eschromatographyonline.com The method involves the thermal fragmentation of a sample in an inert atmosphere at temperatures ranging from 500–1400 °C. chromatographyonline.com The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry. csic.eschromatographyonline.com This provides a reproducible "fingerprint" or pyrogram of the original material. csic.es

While specific studies detailing the Py-GC/MS analysis of this compound itself to identify its unique degradation products were not found in the search results, the compound has been identified as a pyrolysis product in the analysis of other materials, such as car primers and in studies of microplastics. uitm.edu.myuef.fi This demonstrates the utility of Py-GC/MS in identifying such compounds within complex mixtures. For instance, in a study of car primers, pyrolysis was performed at 750°C, and the resulting products were separated on a capillary column and identified by a mass spectrometry detector. uitm.edu.my

The table below lists some of the compounds that have been identified alongside this compound in Py-GC/MS studies of various materials. These compounds represent the types of volatile fragments that can be generated during high-temperature degradation of complex organic substances.

| Compound Name | Retention Time (min) | Chemical Formula |

|---|---|---|

| This compound | 7.44 | C8H8 |

| Benzenemethanimine | 7.44 | C7H7N |

| Benzaldehyde | 8.56 | C7H6O |

| α-methylstyrene | 8.91 | C9H10 |

| Benzonitrile | 8.96 | C7H5N |

| m-Aminophenylacetylene | 9.21 | C8H7N |

| cis-β-methylstyrene | 9.55 | C9H10 |

Future Research Trajectories and Interdisciplinary Perspectives on 1,3,7 Octatrien 5 Yne

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective synthetic methods is paramount for the advancement of 1,3,7-octatrien-5-yne chemistry. Current strategies for constructing conjugated ene-yne frameworks often rely on transition-metal-catalyzed cross-coupling reactions. rsc.org Future research will likely focus on refining these methods and exploring new catalytic systems to enhance yield, stereoselectivity, and atom economy.

Palladium-based catalysts have been instrumental in the synthesis of conjugated enynes through reactions like the Sonogashira coupling. nih.gov Future investigations could explore more active and robust palladium catalysts, potentially with novel ligand designs, to enable the coupling of a wider range of substrates under milder conditions. Copper-catalyzed reactions, known for their cost-effectiveness, also present a promising avenue. organic-chemistry.org The development of novel copper-based catalytic systems could offer more sustainable and economical routes to this compound and its derivatives.

Furthermore, research into one-pot synthesis strategies, starting from readily available precursors like aldehydes and ketones, could significantly streamline the production of this compound. iaea.org Cascade reactions, where multiple bond-forming events occur in a single operation, represent another exciting frontier, offering rapid access to molecular complexity. acs.org The exploration of nickel-catalyzed cross-coupling reactions could also provide alternative pathways to this and related ene-yne structures. rsc.org

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Key Advantages | Potential Research Focus |

| Palladium-based | High efficiency and selectivity | Development of novel ligands for improved catalyst performance and stability. |

| Copper-based | Cost-effective and abundant | Design of new catalyst systems for milder reaction conditions and broader substrate scope. |

| Nickel-based | Unique reactivity patterns | Exploration of novel nickel catalysts for alternative synthetic routes. |

| Multi-metal/Bimetallic | Synergistic catalytic effects | Investigation of cooperative catalysis for enhanced reaction efficiency and selectivity. |

Development of Advanced Spectroscopic Probes for Real-Time Analysis

A deeper understanding of the reaction dynamics, intermediates, and electronic properties of this compound necessitates the use and development of advanced spectroscopic techniques. Techniques capable of real-time analysis are particularly crucial for elucidating reaction mechanisms and optimizing synthetic protocols.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the consumption of reactants and the formation of products and intermediates during a chemical reaction. mt.com This would be invaluable for studying the kinetics of this compound synthesis. Raman spectroscopy, which is sensitive to the vibrations of the carbon-carbon triple and double bonds, offers a powerful tool for characterizing the conjugated system of this compound and related polyynes. researchgate.netcdnsciencepub.comacs.org Future research could focus on employing advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), to enhance signal intensity and obtain more detailed structural information, especially for trace amounts of the compound. polimi.it

Ultraviolet-visible (UV-Vis) spectroscopy is essential for probing the electronic transitions within the conjugated π-system of this compound. nih.govresearchgate.net By studying how the absorption and emission spectra change with solvent polarity or upon interaction with other molecules, valuable insights into its photophysical properties can be gained. Furthermore, advanced mass spectrometry techniques can be employed for the real-time detection of reactive intermediates in ene-yne coupling reactions, providing direct evidence for proposed reaction mechanisms. nih.govresearchgate.net

Expansion of Computational Models for Complex Ene-yne Systems

Computational chemistry provides a powerful lens through which to investigate the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict molecular geometries, vibrational frequencies, and electronic spectra, complementing experimental findings. researchgate.netmdpi.comnih.gov

Future computational work could focus on developing more accurate and efficient models for predicting the behavior of complex ene-yne systems. This includes refining computational methods to better account for electron correlation and solvent effects, which are crucial for accurately describing the electronic structure and reactivity of these conjugated molecules. nih.gov Computational studies can also be employed to design new catalysts for the synthesis of this compound by modeling the catalytic cycle and identifying key factors that control catalyst activity and selectivity. nih.govacs.org

Moreover, computational screening of virtual libraries of this compound derivatives could accelerate the discovery of new molecules with tailored optoelectronic properties. By predicting properties such as the HOMO-LUMO gap, ionization potential, and electron affinity, computational models can guide synthetic efforts towards the most promising candidates for specific applications. arxiv.org

Designing New Materials with Tailored Optoelectronic Properties

The extended π-conjugation in this compound makes it a promising building block for the design of novel organic electronic materials. rsc.org The ability to tune the electronic and optical properties of polyynes by modifying their length and end-groups opens up a vast design space for materials with specific functionalities. researchgate.net

Future research in this area will likely focus on incorporating the this compound motif into larger polymeric and oligomeric structures. The synthesis of co-polymers containing this ene-yne unit alongside other functional groups could lead to materials with tailored properties for applications in organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and field-effect transistors (OFETs). manchester.ac.uk The introduction of metal atoms into the polyyne backbone to create polymetallaynes is another exciting avenue, as the metal centers can significantly influence the material's electronic and photophysical properties. acs.org

Investigating Biological Significance Beyond Basic Identification

While this compound has been identified as a component of the essential oil of Dennettia tripetala, which exhibits antimicrobial properties, its specific biological activity remains largely unexplored. benthamscience.comresearchgate.net The broader class of polyynes is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgbakhtiniada.runih.govasm.org

A crucial future research direction is to isolate or synthesize pure this compound and screen it for a variety of biological activities. This would involve in vitro assays to assess its efficacy against a panel of bacteria, fungi, and cancer cell lines. Structure-activity relationship (SAR) studies could then be conducted by synthesizing and testing derivatives of this compound to identify the key structural features responsible for any observed biological activity.

Furthermore, investigating the mechanism of action of this compound at the molecular level would be a significant undertaking. This could involve identifying its cellular targets and understanding how it interacts with biological macromolecules. Such studies could pave the way for the development of new therapeutic agents based on the this compound scaffold.

Addressing Challenges in Stability and Scalability for Broader Applications

A significant hurdle for the widespread application of polyynes, including this compound, is their inherent instability. The high reactivity of the conjugated ene-yne system can lead to degradation through processes like cross-linking and oxidation. polimi.it Overcoming this challenge is critical for translating the potential of these molecules into practical technologies.

Future research should focus on developing strategies to enhance the stability of this compound. One promising approach is the use of sterically demanding end-groups that can physically protect the reactive polyyne core from intermolecular reactions. cdnsciencepub.comacademie-sciences.fr Encapsulation of the molecule within host matrices, such as polymers or nanotubes, is another viable strategy to improve its stability and processability. polimi.itrsc.org

In addition to stability, the scalability of the synthesis of this compound is a key consideration for its potential use in materials science and other applications. Developing robust and efficient synthetic protocols that can be readily scaled up from the laboratory to an industrial setting is essential. rmit.edu.vnresearchgate.net This may involve the transition from batch to continuous flow synthesis, which can offer improved control over reaction parameters and higher throughput. Addressing these challenges in stability and scalability will be crucial for unlocking the broader applications of this intriguing ene-yne compound.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize the structural features of 1,3,7-Octatrien-5-yne in experimental settings?

- Methodological Answer : Use spectroscopic techniques such as NMR (¹H and ¹³C) to confirm the conjugated triene-yne system. Gas chromatography-mass spectrometry (GC-MS) can validate purity, while IR spectroscopy identifies alkyne and alkene stretches (~2100 cm⁻¹ for C≡C and ~1650 cm⁻¹ for C=C). Cross-reference data with NIST Chemistry WebBook entries for consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

- Methodological Answer : Due to its reactive unsaturated bonds, use inert atmospheres (e.g., nitrogen/argon) during synthesis. Wear P95 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Store in airtight containers at low temperatures (<4°C) to minimize polymerization risks .

Q. What strategies are effective for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer : Optimize Sonogashira coupling or alkyne metathesis reactions using palladium/copper catalysts. Monitor reaction progress via TLC and adjust stoichiometry to favor triene-yne formation. Purify via fractional distillation under reduced pressure to isolate the compound from isomers like o-xylylene .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?

- Methodological Answer : Conduct controlled kinetic studies to isolate variables (e.g., temperature, solvent polarity). Compare results with computational models (DFT calculations) to predict reaction pathways. Collaborate with methodologists to validate interpretations of competing mechanisms (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. What experimental approaches are suitable for investigating the thermal stability and decomposition products of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS to track mass loss and identify volatile decomposition products (e.g., CO, acetylene). Use accelerated rate calorimetry (ARC) to model exothermic behavior under high-temperature stress .

Q. How can researchers differentiate this compound from its structural isomers (e.g., tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane derivatives) in complex mixtures?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation. Pair with 2D NMR (COSY, NOESY) to map spatial relationships between protons in unsaturated regions. Reference isomer-specific retention indices from NIST databases .

Q. What methodologies address the scarcity of toxicological data for this compound in academic literature?

- Methodological Answer : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models. Perform in vitro mutagenicity screens (Ames test) and compare results with structurally similar compounds (e.g., phenylacetylene). Prioritize open-access platforms for data sharing to fill knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.